molecular formula C10H10NaO4 B12357863 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt

Cat. No.: B12357863
M. Wt: 217.17 g/mol
InChI Key: IGBQJDVZTNTMJL-WGCWOXMQSA-N
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Description

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt, also known as sodium ferulate, is a derivative of ferulic acid. It is a phenolic compound commonly found in plant cell walls, particularly in grains like rice, wheat, and oats. This compound is known for its antioxidant properties and has been widely studied for its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt typically involves the esterification of ferulic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Esterification: Ferulic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl ferulate.

    Neutralization: Methyl ferulate is then neutralized with sodium hydroxide to produce the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Extraction of ferulic acid: from plant sources.

    Esterification: of ferulic acid to form methyl ferulate.

    Neutralization: with sodium hydroxide to obtain the monosodium salt.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydroferulic acid.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroferulic acid.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including:

    Inhibition of reactive oxygen species (ROS): Reduces the levels of ROS in cells, thereby protecting against oxidative damage.

    Modulation of signaling pathways: Influences pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Ferulic acid: The parent compound, known for its antioxidant properties.

    Cinnamic acid: A related compound with similar chemical structure but different biological activities.

    Dihydroferulic acid: A reduced form of ferulic acid with distinct properties.

Uniqueness

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt is unique due to its enhanced solubility in water compared to ferulic acid, making it more suitable for certain applications, particularly in aqueous formulations.

Properties

Molecular Formula

C10H10NaO4

Molecular Weight

217.17 g/mol

InChI

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/b5-3+;

InChI Key

IGBQJDVZTNTMJL-WGCWOXMQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O.[Na]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O.[Na]

Origin of Product

United States

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